molecular formula C14H23NO4 B12805386 Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- CAS No. 13524-84-0

Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)-

Cat. No.: B12805386
CAS No.: 13524-84-0
M. Wt: 269.34 g/mol
InChI Key: YWJKCPKSXDQOAB-UHFFFAOYSA-N
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Description

Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- is a chemical compound known for its unique structure and properties It contains a tertiary amine group and an aromatic ether, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- typically involves the reaction of N,N-dimethylethylamine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process. Purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ether group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ether group allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. The tertiary amine group can act as a nucleophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Ethylamine, N,N-dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)- can be compared with other similar compounds such as:

    N,N-Dimethyl-2-((3,4,5-trimethoxyphenyl)oxy)ethylamine: Similar structure but with different substituents on the aromatic ring.

    N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)propylamine: Similar structure but with a different alkyl chain length.

    N,N-Dimethyl-2-((3,4,5-trimethoxybenzyl)oxy)butylamine: Similar structure but with a longer alkyl chain.

Properties

CAS No.

13524-84-0

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

N,N-dimethyl-2-[(3,4,5-trimethoxyphenyl)methoxy]ethanamine

InChI

InChI=1S/C14H23NO4/c1-15(2)6-7-19-10-11-8-12(16-3)14(18-5)13(9-11)17-4/h8-9H,6-7,10H2,1-5H3

InChI Key

YWJKCPKSXDQOAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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